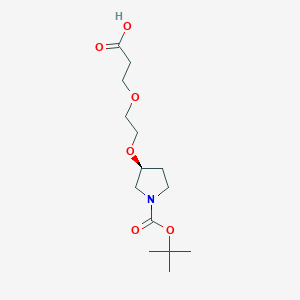![molecular formula C27H30FN5O2 B11929134 4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile is a complex organic compound that belongs to the class of indoloquinolines. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a piperazine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions.
Final Cyclization and Functionalization: The final steps involve cyclization to form the quinoline ring and introduction of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinone derivatives.
Reduction: This can result in the formation of hydroquinone derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Pharmacology: Research is ongoing to explore its potential as an antiviral and antimicrobial agent.
Biology: It is used in studies to understand its mechanism of action at the molecular level.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile involves its interaction with various molecular targets, including:
DNA: It can intercalate into DNA, disrupting the replication process.
Topoisomerase Enzymes: It inhibits these enzymes, which are crucial for DNA replication and transcription.
Cell Signaling Pathways: It may affect various signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoloquinolines: Compounds with similar structures but different substituents.
Fluoroquinolines: Compounds with a fluorine atom in the quinoline ring.
Piperazine Derivatives: Compounds with a piperazine ring but different core structures.
Uniqueness
4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile is unique due to its specific combination of functional groups and its potential biological activities. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C27H30FN5O2 |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile |
InChI |
InChI=1S/C27H30FN5O2/c1-14(2)33-24-19(26(34)22-18-8-7-17(11-29)9-20(18)30-27(22)33)10-21(35-6)25(23(24)28)32-12-15(3)31(5)16(4)13-32/h7-10,14-16,30H,12-13H2,1-6H3/t15-,16+ |
Clé InChI |
LOONVQWRKJLEEG-IYBDPMFKSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C3C(=C2F)N(C4=C(C3=O)C5=C(N4)C=C(C=C5)C#N)C(C)C)OC |
SMILES canonique |
CC1CN(CC(N1C)C)C2=C(C=C3C(=C2F)N(C4=C(C3=O)C5=C(N4)C=C(C=C5)C#N)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)


![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)



![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
